4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE is a complex organic compound that features a dioxane ring and a nitro group attached to a valerophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE typically involves the formation of the dioxane ring followed by the introduction of the nitro group. One common method involves the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxane ring. This intermediate is then reacted with valerophenone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction: 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-AMINOVALEROPHENONE.
Oxidation: Corresponding oxides and hydroxides.
Substitution: Various substituted valerophenones depending on the nucleophile used.
Scientific Research Applications
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring provides structural stability and influences the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BENZALDEHYDE: Similar structure but lacks the nitro group.
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)ANILINE: Contains an amine group instead of a nitro group.
METHYL 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BENZOATE: Ester derivative with similar structural features.
Uniqueness
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE is unique due to the presence of both the dioxane ring and the nitro group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)6-4-3-5-15(19)13-7-9-14(10-8-13)18(20)21/h7-10,16H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVGKRQBANNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-36-2 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.